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An Independent Comparative Guide to "Antitumor Agent-114" (ORIC-114) and Alternatives

Introduction

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with epidermal
growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) mutations
is rapidly evolving. Among the emerging therapeutic candidates is ORIC-114, a brain-
penetrant, irreversible inhibitor of EGFR and HER2, with a particular focus on exon 20 insertion
mutations. This guide provides an independent verification of publicly available data on ORIC-
114 and compares its preclinical and preliminary clinical profile with established and emerging
alternative therapies.

ORIC-114 is currently in a Phase 1/2 clinical trial (NCT05315700) for patients with advanced
solid tumors harboring EGFR or HER?2 alterations. While full peer-reviewed clinical data is
anticipated in the first half of 2025, this guide synthesizes the available preliminary findings
from press releases, conference presentations, and clinical trial registries. This information is
juxtaposed with data from the pivotal clinical trials of approved and investigational agents for
similar indications, including amivantamab, mobocertinib, and poziotinib.

Mechanism of Action

ORIC-114 is a small molecule inhibitor that covalently binds to the cysteine residue in the ATP-
binding site of EGFR and HER2, leading to irreversible inhibition of the receptors. This
mechanism is designed to be effective against tumors harboring exon 20 insertion mutations,
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which are often resistant to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).
A key feature of ORIC-114 is its ability to cross the blood-brain barrier, potentially enabling
activity against central nervous system (CNS) metastases.

Alternative agents for EGFR/HER2 exon 20 insertion-mutated NSCLC employ different
mechanisms:

o Amivantamab is a bispecific antibody that targets both EGFR and MET, another receptor
tyrosine kinase. It works by blocking ligand binding and promoting receptor degradation, as
well as by antibody-dependent cell-mediated cytotoxicity.

e Mobocertinib is an oral TKI that selectively targets EGFR exon 20 insertion mutations.
e Poziotinib is an oral pan-HER inhibitor that targets EGFR, HER2, and HERA4.

Preclinical Data Comparison

Preclinical studies are crucial for establishing the initial anti-tumor activity and selectivity of a
new agent. The following table summarizes the available preclinical data for ORIC-114 and its
comparators.
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Parameter

ORIC-114

Mobocertinib

Poziotinib

Target

EGFR/HER2 exon 20

insertions

EGFR exon 20

insertions

Pan-HER (EGFR,
HER2, HER4)

In Vitro Potency

Sub-nanomolar IC50
against various exon
20 insertion
mutations. Greater
selectivity for exon 20
mutations over wild-
type EGFR compared

to other inhibitors.

Potent inhibitor of
HER2 exon 20
insertion mutant cell

lines.

Potent inhibitor of
EGFR and HER2
exon 20 insertion

mutant cell lines.

In Vivo Efficacy

Induced tumor
regressions in cell-
derived and patient-
derived xenograft
models of EGFR exon
20 insertion
mutations. Achieved
complete responses in
an intracranial tumor

model.

Showed strong
inhibitory activity in
HER2 exon 20 YVMA
allograft and patient-
derived xenograft

models.

Demonstrated
antitumor activity in
patient-derived
xenograft models of
EGFR or HER2 exon
20 mutant NSCLC.

Brain Penetration

Yes, demonstrated in

preclinical models.

Limited information in
publicly available

preclinical data.

Limited information in
publicly available

preclinical data.

Clinical Data Comparison

The following tables summarize the available clinical data for ORIC-114 and its alternatives. It
is critical to note that the data for ORIC-114 is preliminary and from an ongoing Phase 1/2 trial,
while the data for the comparators are from more mature studies, including pivotal trials.

Efficacy Data
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Median Median
_ Overall _ .
Trial Duration of Progression-
Drug ] Response Rate )
(Population) (ORR) Response Free Survival
(DoR) (PFS)
Preliminary data
NCT05315700
shows tumor
(Phase 1/2, ]
) shrinkage and a
heavily _ _
ORIC-114 confirmed partial Not yet reported.  Not yet reported.
pretreated
response.
EGFR/HER2 o
Quantitative data
exon 20)
not yet released.
CHRYSALIS
] (Previously
Amivantamab 40% 11.1 months 8.3 months[1]
treated EGFR
exon 20 NSCLC)
EXCLAIM cohort
. (Platinum-
Mobocertinib 25% 17.5 months 7.3 months[2]
pretreated EGFR
exon 20 NSCLC)
ZENITH20
o (Previously
Poziotinib 27.8% 5.1 months 5.5 months|[3]

treated HER2
exon 20 NSCLC)

Safety Data (Common Treatment-Related Adverse

Events >20%)
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Adverse Event

ORIC-114

Amivantamab

Mobocertinib

Poziotinib

91% (22% Grade

25.6% (Grade

Diarrhea Not yet reported 4% (Grade =3)
=3)[4] =3)[3]
86% (4% Grade 48.9% (Grade
Rash Not yet reported 45%[4]
>3)[1] 23)[3]
] Not reported
Paronychia Not yet reported 45%[1] 38%][4]
>20%
- Not reported 24.4% (Grade
Stomatitis Not yet reported 24%[4]

>20%

23)[3]

Infusion-related

Not applicable

Not applicable

Not applicable

_ 66%[1]
reaction (oral) (oral) (oral)
Decreased Not reported Not reported
] Not yet reported 35%][4]
appetite >20% >20%
Not reported Not reported
Nausea Not yet reported 34%][4]
>20% >20%
N Not reported Not reported
Vomiting Not yet reported 30%][4]
>20% >20%
) Not reported Not reported
Dry skin Not yet reported 31%][4]
>20% >20%
_ Not reported Not reported
Pruritus Not yet reported 21%[4]

>20%

>20%

Experimental Protocols

ORIC-114 Preclinical Efficacy Study (Representative
Workflow)

The following diagram illustrates a typical workflow for a preclinical in vivo study to evaluate the
efficacy of an antitumor agent like ORIC-114.

Preclinical in vivo efficacy study workflow.
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EGFR/HER2 Signaling Pathway Inhibition by ORIC-114

The diagram below illustrates the signaling pathway targeted by ORIC-114.
Simplified EGFR/HER2 signaling pathway and ORIC-114's point of inhibition.

Conclusion

ORIC-114 shows promise as a potent, brain-penetrant inhibitor of EGFR and HER2 exon 20
insertion mutations based on available preclinical data. The preliminary nature of the clinical
data from the ongoing Phase 1/2 trial precludes a definitive comparison with approved agents
like amivantamab and mobocertinib. The upcoming data release in the first half of 2025 will be
crucial for a more comprehensive assessment of ORIC-114's efficacy and safety profile.
Researchers and drug development professionals should monitor the progress of the ORIC-
114 clinical trial closely to understand its potential role in the treatment of NSCLC with these
challenging mutations. This guide will be updated as more definitive, peer-reviewed data
becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12372456#independent-verification-of-published-
antitumor-agent-114-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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